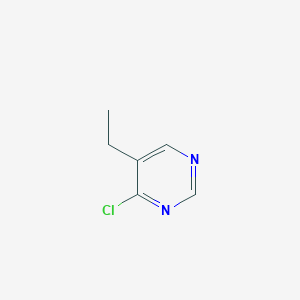

4-Chloro-5-ethylpyrimidine

Description

Significance of the Pyrimidine (B1678525) Scaffold in Modern Chemical Research

The pyrimidine nucleus is a foundational structural motif in the realm of medicinal chemistry and drug discovery. nih.gov As a core component of nucleic acids—cytosine, thymine, and uracil—the pyrimidine scaffold is integral to the very blueprint of life, DNA and RNA. researchgate.net This fundamental biological role has long captured the attention of medicinal chemists, leading to the exploration and development of a vast array of synthetic pyrimidine derivatives with therapeutic potential. researchgate.netgsconlinepress.com

The versatility of the pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, allows for extensive structural modifications. gsconlinepress.com This adaptability has resulted in pyrimidine-based compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. mdpi.comignited.in The ability to functionalize the pyrimidine core at various positions enables the fine-tuning of a molecule's physicochemical properties, influencing its solubility, metabolic stability, and binding affinity to biological targets. Consequently, the pyrimidine scaffold is often referred to as a "privileged structure" in medicinal chemistry, signifying its recurring presence in a multitude of marketed drugs and investigational agents. nih.govmdpi.com

Research Scope and Focus for 4-Chloro-5-ethylpyrimidine

This compound is a specific derivative of the pyrimidine family that has garnered interest as a versatile building block in organic synthesis. Its structure is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and an ethyl group at the 5-position. The presence of the reactive chloro group makes it a key intermediate for the synthesis of more complex molecules through nucleophilic substitution reactions.

Research on this compound primarily centers on its utility as a precursor in the development of novel compounds with potential therapeutic applications. The strategic placement of the chloro and ethyl groups allows for targeted modifications to explore structure-activity relationships (SAR) in various drug discovery programs.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 54128-01-7 |

| Molecular Formula | C6H7ClN2 |

| Molecular Weight | 142.59 g/mol |

| Boiling Point | 207.9±20.0 °C (Predicted) chemicalbook.in |

| Density | 1.181±0.06 g/cm3 (Predicted) chemicalbook.in |

| Storage | Inert atmosphere, 2-8°C bldpharm.com |

Historical Context and Evolution of Chloro-ethyl Pyrimidine Research

The exploration of halogenated pyrimidines, including chloro- and fluoro-substituted derivatives, has been a significant area of research since the mid-20th century. The initial impetus for this research was the discovery of the potent anticancer properties of 5-fluorouracil. researchgate.net This led to a broader investigation into how halogen substitution on the pyrimidine ring could modulate biological activity.

The introduction of chloro-ethyl groups onto the pyrimidine scaffold represents a more recent evolution in this field. Research has demonstrated that chloroethyl pyrimidine nucleoside analogues can exhibit significant biological effects, including the inhibition of cancer cell proliferation, migration, and invasion. nih.govtandfonline.comtandfonline.com The synthesis and biological evaluation of various chloroethyl pyrimidine derivatives have been pursued to develop new therapeutic agents. nih.govtandfonline.comtandfonline.com The development of synthetic methodologies, such as those involving phosphorus oxychloride for chlorination, has been crucial in advancing the accessibility of these compounds for further research. prepchem.comheteroletters.orggoogle.com The ongoing investigation into chloro-ethyl pyrimidines underscores the continued importance of this class of compounds in the quest for novel and effective therapeutic agents.

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-5-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-2-5-3-8-4-9-6(5)7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMJUBGNHBJUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601562 | |

| Record name | 4-Chloro-5-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54128-01-7 | |

| Record name | 4-Chloro-5-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Chloro 5 Ethylpyrimidine

Strategic Approaches for 4-Chloro-5-ethylpyrimidine Synthesis

The synthesis of this compound can be approached through various strategic pathways, primarily involving the construction of the pyrimidine (B1678525) core followed by or integrated with regioselective functionalization.

Elaboration of Pyrimidine Core Construction Pathways

The construction of the pyrimidine ring is a well-established area of heterocyclic chemistry, with several methods applicable to the synthesis of precursors for this compound. One common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. For instance, the reaction of a β-ketoester bearing an ethyl group at the α-position with formamide (B127407) under basic conditions can lead to the formation of a hydroxypyrimidine intermediate, which can then be chlorinated.

Another versatile method is the multicomponent condensation reaction, which allows for the rapid assembly of complex pyrimidine structures. rsc.org While not always directly yielding this compound, these methods can produce highly functionalized pyrimidine precursors that can be subsequently converted to the target molecule. For example, a three-component reaction of an aldehyde, an active methylene (B1212753) compound, and an amidine can provide a dihydropyrimidine (B8664642) that can be oxidized and functionalized. rsc.org

Regioselective Chlorination and Ethylation Techniques

The introduction of the chloro and ethyl groups at specific positions on the pyrimidine ring is critical for the synthesis of this compound.

Chlorination: The chlorination of a corresponding hydroxypyrimidine is a standard and widely used method. Reagents such as phosphorus oxychloride (POCl₃) are commonly employed to convert the hydroxyl group at the 4-position of the pyrimidine ring into a chloro group. heteroletters.org This reaction is often carried out under reflux conditions, and the use of a base like triethylamine (B128534) can facilitate the process.

Ethylation: The introduction of the ethyl group can be achieved at different stages of the synthesis. One strategy involves starting with a precursor that already contains the ethyl group, such as an ethyl-substituted β-ketoester. Alternatively, ethylation can be performed on a pre-formed pyrimidine ring. For instance, a common method involves the reaction of a 4-chloro-5-bromopyrimidine with ethanethiol, followed by a base-catalyzed ethylation.

The regioselectivity of these reactions is a key consideration. In many pyrimidine systems, the 4-position is more susceptible to nucleophilic attack than the 2-position, which can be exploited for selective functionalization. google.com However, reaction conditions, including the nature of the substrate, reagents, and solvents, play a crucial role in controlling the regiochemical outcome.

Utilization of Precursors in this compound Synthesis

A common precursor is a 4-hydroxypyrimidine (B43898) derivative with an ethyl group at the 5-position. This intermediate can be readily synthesized through the condensation reactions mentioned earlier and then chlorinated to yield the final product. Another important class of precursors includes pyrimidines with other leaving groups at the 4-position, such as a methylthio group, which can be displaced by a chloro group. rsc.org

Furthermore, commercially available substituted pyrimidines can serve as starting points. For example, 2,4-dichloropyrimidines can be selectively functionalized. While the 4-position is generally more reactive towards nucleophiles, careful control of reaction conditions can allow for selective manipulation at different positions. google.comnih.gov

Derivatization and Functionalization Reactions of this compound

The chloro substituent at the 4-position of this compound renders the molecule susceptible to a variety of nucleophilic substitution reactions, making it a versatile building block for the synthesis of more complex molecules.

Nucleophilic Substitution Reactions at the Chloro Position

The electron-withdrawing nature of the pyrimidine ring activates the chloro group at the 4-position towards nucleophilic attack. This allows for the introduction of a wide range of functional groups.

The reaction of this compound with various amines is a particularly important transformation, leading to the formation of 4-aminopyrimidine (B60600) derivatives which are common motifs in pharmacologically active compounds. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov

The reactivity of the amine and the reaction conditions can influence the outcome of the substitution. Primary and secondary amines readily displace the chloro group. google.com The reaction is often carried out in a suitable solvent, and a base may be added to neutralize the hydrogen chloride generated during the reaction. google.com

For instance, the reaction of this compound with an amine in a solvent like dichloromethane (B109758) or N,N-dimethylformamide (DMF) can yield the corresponding 4-amino-5-ethylpyrimidine derivative. nih.gov The temperature of the reaction can range from room temperature to elevated temperatures depending on the reactivity of the specific amine. google.com

Below is a table summarizing representative amine-mediated substitution reactions on chloro-pyrimidines, illustrating the versatility of this transformation.

| Chloro-pyrimidine Substrate | Amine Nucleophile | Reaction Conditions | Product | Reference |

| 2,4-Dichloro-5-methylpyrimidine | Benzylamine | Et₃N, DMF, 100 °C, 18 h | N-Benzyl-2-chloro-5-methylpyrimidin-4-amine | acs.org |

| 2,4-Dichloro-5-fluoropyridine | Ethyl N-amino-N-(alkyl)glycinates | DIPEA, THF | 4-(Substituted amino)-2-chloro-5-fluoropyridine | nih.gov |

| 2,4,5-Trichloropyrimidine | Phenylenediamine | ACN, -10 °C | 4-(Substituted amino)-2,5-dichloropyrimidine | nih.gov |

| 2,4-Dichloro-5-methylpyrimidine | 1H-Indazol-6-amine | NaHCO₃, Ethanol | N-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indazol-6-amine | nih.gov |

Advancements in the Chemical Synthesis and Transformation of this compound

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its diverse biological activities and versatile chemical properties. Among its many derivatives, this compound serves as a crucial building block for the synthesis of more complex molecular architectures. This article delves into advanced synthetic methodologies and chemical transformations involving this compound, focusing on nucleophilic substitutions, cross-coupling reactions, and modifications of its core structure.

1 Nucleophilic Aromatic Substitution at the C4 Position

The chlorine atom at the C4 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr), providing a gateway to a variety of functionalized pyrimidines.

The reaction of 4-chloro-5-substituted pyrimidines with thiolates is a fundamental transformation for introducing sulfur-based functionalities. For instance, the substitution of the chlorine atom in compounds like ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate (B8431330) with a mercaptoacetic acid residue is a key step in the synthesis of thienopyrimidines. researchgate.netnih.gov This reaction typically proceeds by treating the chloropyrimidine with the thiol in the presence of a base to generate the more nucleophilic thiolate anion. The resulting thioether linkage can then undergo further intramolecular cyclization to form the thiophene (B33073) ring annulated to the pyrimidine core. researchgate.net

A general representation of this substitution is the reaction of a 4-chloropyrimidine (B154816) derivative with a thiol (R-SH) in the presence of a base, leading to the formation of a 4-thioether-substituted pyrimidine.

| Reactant 1 | Reactant 2 | Product |

| This compound | R-SH | 4-(Alkyl/Arylthio)-5-ethylpyrimidine |

| Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | HSCH₂COOH | Ethyl 4-(carboxymethylthio)-2-methylthio-5-pyrimidinecarboxylate |

This table illustrates the general thiol-mediated substitution and a specific example leading to a thienopyrimidine precursor.

The displacement of the C4-chloro substituent by an alkoxide nucleophile offers a direct route to 4-alkoxypyrimidines. This reaction is typically carried out by treating the 4-chloropyrimidine with an alcohol in the presence of a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to generate the alkoxide in situ. semanticscholar.org For example, the synthesis of 4-alkoxypyridines has been successfully achieved by reacting 4-chloropyridine (B1293800) hydrochloride with various alcohols in dimethyl sulfoxide (B87167) (DMSO) using powdered NaOH, resulting in good yields. semanticscholar.org A similar strategy can be applied to this compound to access a range of 4-alkoxy-5-ethylpyrimidine derivatives. These alkoxy-substituted pyrimidines are valuable intermediates in the synthesis of various biologically active molecules.

| Reactant 1 | Reagents | Product | Yield |

| 4-Chloropyridine hydrochloride | ROH, NaOH, DMSO | 4-Alkoxypyridine | 75-80% semanticscholar.org |

| This compound | R'OH, Base | 4-Alkoxy-5-ethylpyrimidine | - |

This table shows a reported synthesis of 4-alkoxypyridines and the analogous proposed reaction for this compound.

2 Cross-Coupling Reactions for Extended Scaffolds

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for C-C bond formation, enabling the extension of the pyrimidine scaffold.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating carbon-carbon bonds between a halide and an organoboron compound, catalyzed by a palladium complex. organic-chemistry.org This reaction is widely used for the synthesis of biaryl compounds and other extended aromatic systems. mdpi.com In the context of this compound, the chlorine atom at the C4 position serves as an excellent handle for Suzuki coupling.

For instance, the coupling of 4-chloro-5-fluoro-6-methyl-2-phenylpyrimidine (B3070098) with arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ affords biaryl derivatives. This methodology is directly applicable to this compound, allowing for the introduction of various aryl and heteroaryl substituents at the C4 position. The reaction conditions are generally mild and tolerant of a wide range of functional groups. organic-chemistry.org

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Product |

| This compound | Arylboronic acid | Pd catalyst, Base | 4-Aryl-5-ethylpyrimidine |

| 4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4,2'-Biphenyl-5-fluoro-6-methylpyrimidine derivative |

This table provides a general scheme for the Suzuki cross-coupling of this compound and a specific literature example.

Beyond palladium, other transition metals like nickel and iron can also catalyze cross-coupling reactions. nih.gov These alternative catalysts can sometimes offer different reactivity and selectivity profiles. For instance, Negishi and Kumada couplings, which utilize organozinc and organomagnesium reagents respectively, are effective for introducing alkyl and heteroaryl groups that can be challenging to install via Suzuki coupling. nih.gov

Furthermore, Hiyama cross-coupling, which employs organosilicon reagents, presents another valuable method for C-C bond formation. mdpi.com These reactions broaden the scope of accessible derivatives from this compound, allowing for the synthesis of a diverse library of compounds for various applications. The choice of catalyst and coupling partner is crucial and can be tailored to achieve the desired molecular complexity. eie.gr

3 Modifications of the Ethyl Moiety and Pyrimidine Ring System

While the C4 position is a primary site for functionalization, the ethyl group at the C5 position and the pyrimidine ring itself can also be modified. For instance, the ethyl group can potentially be oxidized or halogenated under specific conditions to introduce further reactive handles.

The pyrimidine ring is an electron-deficient system, which influences its reactivity. mdpi.com This inherent property makes it susceptible to certain types of reactions. For example, the synthesis of various pyrimidine derivatives often involves the initial construction of the pyrimidine ring from acyclic precursors, followed by functional group interconversions. thieme-connect.desemanticscholar.org

4 Ring Annulation and Bicyclic Pyrimidine Formation from this compound Derivatives

Derivatives of this compound can serve as precursors for the construction of fused bicyclic systems, such as thienopyrimidines and pyrrolopyrimidines. rsc.org A common strategy involves a nucleophilic substitution at the C4 position, followed by an intramolecular cyclization.

For example, reacting a 4-chloro-5-substituted pyrimidine with a suitable nucleophile that also contains a reactive group can lead to the formation of a new ring. The synthesis of 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives has been reported from 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives. rsc.org This transformation involves an initial nucleophilic substitution of the C4-chloro group with an amine, followed by an intramolecular cyclization involving the chloroethyl side chain. Similarly, the synthesis of thienopyrimidines often involves the reaction of a 4-chloropyrimidine with a mercapto-containing species, leading to a subsequent ring closure to form the thiophene ring. researchgate.netekb.eg These annulation strategies are powerful for creating complex heterocyclic systems with potential biological activity.

| Starting Material | Reaction Sequence | Fused Product |

| 4-Chloro-5-(β-chloroethyl)pyrimidine derivative | 1. Nucleophilic substitution with an amine 2. Intramolecular cyclization | 5,6-Dihydropyrrolo[2,3-d]pyrimidine derivative rsc.org |

| 4-Chloro-5-ethoxycarbonylpyrimidine | 1. Substitution with mercaptoacetic acid residue 2. Intramolecular cyclization | Thieno[2,3-d]pyrimidine derivative researchgate.net |

This table outlines examples of ring annulation reactions starting from functionalized chloropyrimidines.

Palladium-Catalyzed Suzuki Cross-Coupling Applications

Modifications of the Ethyl Moiety and Pyrimidine Ring System

Advancements in Green Chemistry Principles for this compound Synthesis

The synthesis of specialty chemicals, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance process safety and efficiency. These principles focus on the reduction of waste, use of less hazardous reagents and solvents, improvement of energy efficiency, and employment of catalytic over stoichiometric reagents. For the synthesis of this compound and related heterocyclic compounds, several green methodologies have shown significant promise.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering substantial rate enhancements and often leading to higher yields and cleaner products compared to conventional heating methods. ajrconline.orgsciencepublishinggroup.com The primary mechanisms involve dipolar polarization and ionic conduction, resulting in rapid and uniform heating of the reaction mixture. researchgate.net This technique can dramatically reduce reaction times from hours to minutes. mdpi.com In the context of pyrimidine synthesis, microwave irradiation has been successfully applied to various condensation and cyclization reactions. foliamedica.bg For instance, the Biginelli condensation, a common route to pyrimidine scaffolds, can be performed efficiently under microwave conditions. While specific studies on the microwave-assisted synthesis of this compound are not abundant, the synthesis of related tetrahydropyrimidine (B8763341) derivatives demonstrates the potential of this technology. foliamedica.bg

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Representative Pyrimidine Reaction This table illustrates the typical advantages of microwave-assisted synthesis based on data for related pyrimidine derivatives.

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | 20-24 hours | 22-24 minutes | foliamedica.bg |

| Energy Source | Oil bath / Reflux | Microwave Irradiation | foliamedica.bg |

| Typical Yield | Often lower to moderate | Generally higher | mdpi.com |

| Process Control | Slower response, potential for localized overheating | Precise and rapid temperature control | researchgate.net |

Solvent-Free and Alternative Solvent Systems

A key tenet of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. Research has demonstrated the feasibility of performing key reactions for pyrimidine synthesis under solvent-free conditions or in environmentally benign solvents like water.

A notable advancement is the solvent-free chlorination of hydroxypyrimidines. The conversion of a precursor like 5-ethyl-4-hydroxypyrimidine to this compound would traditionally involve reagents like phosphorus oxychloride (POCl₃), often in a solvent. An improved, solvent-free method involves heating the hydroxypyrimidine with an equimolar amount of POCl₃ and a base such as pyridine (B92270) in a sealed reactor. mdpi.comresearchgate.net This approach is suitable for large-scale preparations and significantly reduces solvent waste. mdpi.com

Table 2: Research Findings on Solvent-Free Chlorination of Hydroxypyrimidines

| Starting Material | Reagents | Conditions | Yield | Advantage | Reference |

|---|---|---|---|---|---|

| 2,4-dihydroxy-5-methylpyrimidine | POCl₃ (1 equiv. per OH), Pyridine (1 equiv.) | 160 °C, 2 h | 88% | Solvent-free, high yield, scalable | mdpi.com |

| 2-hydroxy-pyridines | POCl₃ (1 equiv. per OH), Pyridine (1 equiv.) | High Temperature | >90% | Solvent-free, high efficiency | researchgate.net |

The use of water as a solvent is another green alternative, particularly in catalyst-driven reactions. bohrium.com Biocatalytic approaches, for example, inherently operate in aqueous media under mild conditions. mdpi.com

Biocatalysis and Chemoenzymatic Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high stereo-, regio-, and chemoselectivity, which is often difficult to achieve with conventional chemical methods. nih.govtandfonline.com This approach aligns perfectly with green chemistry principles by operating under mild conditions (temperature and pH), typically in aqueous media, thereby reducing energy consumption and avoiding hazardous solvents. mdpi.com Enzymes from purine (B94841) and pyrimidine salvage pathways are particularly valuable for synthesizing nucleic acid components and their analogs. nih.gov For instance, nucleoside phosphorylases can catalyze the formation of pyrimidine derivatives. tandfonline.comchemrxiv.org While direct biocatalytic synthesis of this compound is not yet established, the enzymatic production of various pyrimidine scaffolds showcases the immense potential of this technology for creating complex heterocyclic molecules in an environmentally friendly manner. mdpi.comresearchgate.net

Continuous Flow Chemistry

Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater scalability. nih.gov For the synthesis of substituted chloropyrimidines, flow chemistry has been used to achieve high-yield C-O bond formation by reacting dichloropyrimidines with alcohols. nih.gov This technology allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity while minimizing reaction volumes and potential hazards. The application of flow technology to the chlorination of 5-ethyl-4-hydroxypyrimidine or subsequent substitution reactions on the this compound core could represent a significant green advancement.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Variations on Biological Activity Profiles

The biological activity of pyrimidine (B1678525) derivatives can be significantly altered by varying the substituents at different positions on the ring. Research into 2,4,5-trisubstituted pyrimidines has shown that even minor changes can lead to substantial differences in potency and selectivity against biological targets like protein kinases.

For instance, in a series of pyrimidine inhibitors of Plasmodium falciparum kinases PfGSK3 and PfPK6, substitutions at the 5-position of the pyrimidine ring resulted in considerable variation in activity. nih.gov While alkyl groups at this position were poorly tolerated by PfGSK3, halogenated analogues demonstrated significant activity. nih.gov This highlights the sensitivity of the target's active site to the nature of the substituent.

Specifically, the introduction of a methyl group at the 5-position of a pyrimidine scaffold showed a nine-fold increase in potency for PfPK6 inhibition compared to the parent compound. nih.gov In contrast, a chloro substituent at the same position led to a twenty-fold increase in potency against PfPK6. nih.gov These findings underscore the differential effects of alkyl versus halogen substituents on kinase inhibition.

The following table summarizes the impact of different substituents at the 5-position on the inhibitory activity against PfPK6:

| Substituent at 5-position | Fold Increase in Potency (vs. Parent Compound) |

| Methyl | 9 |

| Chloro | 20 |

Data sourced from a study on dual inhibitors of plasmodial kinases. nih.gov

Furthermore, in the context of anti-inflammatory agents, the presence of a chloro group on the pyrimidine nucleus has been associated with enhanced efficacy. mdpi.com This suggests that the electron-withdrawing nature of chlorine can be beneficial for certain biological activities.

Functional Role of the Chloro Group in Molecular Interactions

The chlorine atom at the 4-position of the pyrimidine ring is a key functional group that significantly influences the molecule's chemical reactivity and potential for biological interactions. Its electron-withdrawing properties activate the pyrimidine ring, making the 4-position susceptible to nucleophilic substitution. This reactivity is a cornerstone of its use as a synthetic intermediate, allowing for the introduction of various functional groups, such as amines or thiols, to generate diverse libraries of compounds for biological screening.

From a molecular interaction perspective, the chloro group can participate in halogen bonding, a non-covalent interaction where the electropositive crown of the halogen atom interacts with a nucleophilic site on a biological target, such as a protein or enzyme. This type of interaction can contribute to the binding affinity and selectivity of the compound. In a study of pyrimidine derivatives as anticancer agents, the position of the chlorine atom was found to be critical for inhibitory activity against glutathione (B108866) S-transferase (GST). journalagent.com Specifically, 4-amino-2-chloropyrimidine (B189420) showed a four-fold higher inhibitory effect than its isomer, 4-amino-6-chloropyrimidine, indicating that the location of the chloro group is crucial for effective binding. journalagent.com

Influence of the Ethyl Moiety on Biological Recognition and Binding Affinity

The ethyl group at the 5-position of the pyrimidine ring primarily contributes to the molecule's steric and hydrophobic profile, which can influence how it is recognized by and binds to biological targets. The size and shape of the ethyl group can dictate whether the molecule fits optimally into a binding pocket.

In studies of pyrimidine derivatives as kinase inhibitors, the substitution at the 5-position is expected to be near the kinase gatekeeper residue. nih.gov The nature of the substituent in this position can therefore influence the binding affinity and selectivity. For instance, while some kinases may tolerate or even prefer small alkyl groups like ethyl, others may have a preference for different functionalities.

The hydrophobicity of the ethyl group can also play a role in its biological activity. Increased lipophilicity can enhance a molecule's ability to cross cell membranes and reach its intracellular target. However, excessive lipophilicity can also lead to non-specific binding and reduced solubility. Therefore, the ethyl group represents a balance between these properties.

Conformational Analysis and Elucidation of Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. Conformational analysis of pyrimidine derivatives helps to understand their preferred shapes and how these relate to their interaction with biological targets. Computational methods and experimental techniques like X-ray crystallography and NMR spectroscopy are used to study the conformational preferences of these molecules. acs.orgnih.govresearchgate.net

For nucleoside analogues containing a pyrimidine moiety, the conformation of the sugar ring and the orientation of the pyrimidine base are key determinants of biological activity. acs.orgtandfonline.com Studies on anhydrohexitol nucleosides have shown that these molecules can exist in an equilibrium between different conformations. acs.orgnih.gov Interestingly, the conformation adopted by the molecule when bound to an enzyme can be different from its preferred conformation in solution, suggesting that the enzyme can induce a conformational change upon binding. nih.govnih.gov This conformational flexibility may be advantageous for recognition by viral enzymes. nih.gov

Comparative SAR Studies with Related Pyrimidine Analogues

Comparing the structure-activity relationships of 4-Chloro-5-ethylpyrimidine with its analogues provides valuable insights into the specific contributions of its substituents.

For example, comparing this compound with 5-substituted pyrimidines where the substituent is varied (e.g., chloro, trifluoromethyl, vinyl, ethynyl) reveals the impact of different electronic and steric properties at the 5-position on antiviral activity. acs.orgnih.gov In one study, a trifluoromethyl group at the 5-position led to potent activity against herpes simplex virus, highlighting the benefit of a strongly electron-withdrawing group at this position for that particular target. acs.orgnih.gov

Similarly, comparing the effect of a chloro group versus a methyl group at the same position can be informative. As mentioned earlier, in the context of PfPK6 inhibition, a chloro group at the 5-position was more potent than a methyl group, suggesting a preference for a halogen at that site. nih.gov

A comparative analysis of different halogen substituents (fluoro, chloro, bromo) at the 5-position of a pyrimidine series showed that the chloro and bromo analogues were more active than the fluoro analogue against PfGSK3. nih.gov This suggests that factors beyond simple electronegativity, such as polarizability and the ability to form halogen bonds, are at play.

The following table presents a comparative view of the inhibitory concentrations (IC50) for different halogenated analogues against PfGSK3:

| Substituent at 5-position | IC50 (nM) against PfGSK3 |

| Fluoro | 456 ± 43 |

| Chloro | 174 ± 16 |

| Bromo | 165 ± 18 |

Data from a study on dual inhibitors of plasmodial kinases. nih.gov

These comparative studies are crucial for building a comprehensive understanding of the SAR of pyrimidine derivatives and for guiding the rational design of new and more effective molecules.

Biological Activities and Molecular Mechanisms of Action

Antimicrobial Research Applications

Research into the antimicrobial properties of 4-Chloro-5-ethylpyrimidine is limited and appears to be concentrated on its potential as a building block for more complex molecules.

Antibacterial Activities and Cellular Inhibition Mechanisms

Currently, there is a lack of specific research data in publicly accessible scientific literature detailing the direct antibacterial activities or the cellular inhibition mechanisms of this compound against bacterial strains.

Antifungal Activities and Target Enzyme Modulation

While direct studies on the antifungal activity of this compound are not extensively documented, its role as a precursor in the synthesis of fungicidal agents is noted. A German patent describes the use of this compound as a reactant in the preparation of a key intermediate for a compound with fungicidal properties. google.com This suggests that the this compound moiety is a valuable pharmacophore for the development of new antifungal drugs. The final active compounds derived from this precursor are designed to target and modulate specific enzymes in fungi, though the precise mechanism is not detailed for the parent compound itself.

Antiviral Activities and Viral Replication Pathway Interference

There is no specific information available in the reviewed scientific literature regarding the antiviral activities of this compound or its ability to interfere with viral replication pathways.

Anticancer Research and Cytotoxic Mechanisms

The application of this compound in anticancer research is an emerging area, with a focus on its role in synthesizing molecules that can inhibit processes related to cell proliferation, such as in fibrotic diseases.

Cell Proliferation Inhibition and Apoptosis Induction Pathways

Research has indicated the use of this compound in the synthesis of novel collagen 1 translation inhibitors. google.com These inhibitors are developed for the treatment of fibrosis, a condition characterized by the excessive proliferation of fibroblasts and deposition of extracellular matrix components like collagen. google.com By serving as a foundational structure for these inhibitors, this compound contributes to the development of therapies aimed at controlling pathological cell proliferation. google.com There is currently no specific information available regarding the direct effects of this compound on apoptosis induction pathways.

Table 1: Research Applications of this compound

| Area of Research | Application of this compound | Observed or Intended Outcome | Reference |

|---|---|---|---|

| Antifungal | Reactant in the synthesis of a fungicidal compound intermediate. | Development of new antifungal agents. | google.com |

| Fibrosis (Cell Proliferation) | Precursor for the synthesis of collagen 1 translation inhibitors. | Inhibition of excessive cell proliferation in fibrotic diseases. | google.com |

Enzyme Inhibition in Oncological Targets (e.g., Dihydrofolate Reductase, Focal Adhesion Kinase, DNA Gyrase)

There is no specific research data available that demonstrates the direct inhibitory activity of this compound against key oncological enzyme targets such as Dihydrofolate Reductase (DHFR), Focal Adhesion Kinase (FAK), or DNA Gyrase.

Anti-inflammatory Research and Immunomodulatory Effects

Pyrimidine (B1678525) derivatives are recognized for their anti-inflammatory and immunomodulatory effects, which are attributed to their ability to interfere with key inflammatory pathways. rsc.orgmedchemexpress.comresearchgate.net Research indicates that these compounds can modulate the immune response by inhibiting crucial enzymes and signaling molecules involved in inflammation. rsc.orgnih.gov

Cyclooxygenase (COX) Enzyme Inhibition

A primary mechanism by which pyrimidine-based compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. rsc.org These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. rsc.org Like many nonsteroidal anti-inflammatory drugs (NSAIDs), pyrimidine derivatives can suppress the activity of both COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin (B15479496) E2 (PGE2) production. rsc.org

Studies on various substituted pyrimidines have demonstrated significant inhibitory activity against COX enzymes. For instance, certain 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives have shown potent and selective inhibition of COX-2. The inhibitory concentrations (IC₅₀) for some of these compounds highlight their potential as anti-inflammatory agents, in some cases surpassing the potency of standard drugs like indomethacin. rsc.org

| Compound | COX-1 IC₅₀ (μmol) | COX-2 IC₅₀ (μmol) |

|---|---|---|

| Compound 7 | 14.80 | 0.36 |

| Compound 8 | 15.20 | 1.50 |

| Compound 9 | 13.60 | 0.29 |

| Indomethacin (Standard) | 7.40 | 2.60 |

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, NF-κB, Chemokines, Cytokines)

Beyond COX inhibition, the anti-inflammatory profile of pyrimidine derivatives is broadened by their ability to modulate other critical inflammatory mediators. rsc.org These compounds can suppress the expression and activity of inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), leukotrienes, various interleukins, and chemokines. rsc.orgmolaid.com

A key target in this modulation is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. rsc.org By inhibiting the NF-κB signaling pathway, pyrimidine derivatives can effectively downregulate the inflammatory cascade. Research into substituted pyrimidine analogs has identified potent inhibitors of NF-κB and AP-1 (Activator protein-1) facilitated transcription. Structure-activity relationship (SAR) studies have shown that specific substitutions on the pyrimidine ring can dramatically enhance potency. For example, replacing a trifluoromethyl group with an ethyl group at the 4-position, combined with N-methylation at the 2-amino moiety, resulted in a compound with an IC₅₀ value of 0.035 μM for the inhibition of both AP-1 and NF-κB. rsc.org

| Compound | Modifications | IC₅₀ (μM) |

|---|---|---|

| 130 | Base compound with trifluoromethyl at position-4 | 2.0 |

| 131 | N-methylation of compound 130 | 0.3 |

| 133 | Ethyl group at position-4 | 0.4 |

| 134 | N-methylation of compound 133 | 0.035 |

Other Pharmacological Activities

The structural versatility of the this compound scaffold allows for its application in diverse therapeutic areas beyond inflammation.

Antimalarial Activity through Plasmodial Kinase Inhibition (e.g., PfGSK3, PfPK6)

Protein kinases in the malaria parasite, Plasmodium falciparum, are essential for its life cycle and represent promising targets for new antimalarial drugs. acs.org The parasite's glycogen (B147801) synthase kinase-3 (PfGSK3) and protein kinase 6 (PfPK6) have been identified as crucial for the proliferation of the parasite during its asexual blood stage. acs.org

Research has led to the discovery of 2,4,5-trisubstituted pyrimidines as potent dual inhibitors of both PfGSK3 and PfPK6. acs.org These compounds demonstrate significant antiplasmodial activity. SAR studies indicated that halogen substitutions at the 5-position of the pyrimidine ring are preferred for PfGSK3 inhibition, while PfPK6 is more tolerant of alkyl groups. acs.org This research has yielded compounds with nanomolar potency against these essential parasitic kinases, providing a strong foundation for the development of novel antimalarial agents that could circumvent existing drug resistance issues. acs.orgchemrxiv.org

| Compound | PfGSK3 IC₅₀ (nM) | PfPK6 IC₅₀ (nM) | Antiplasmodial Activity Pf3D7 EC₅₀ (nM) |

|---|---|---|---|

| 23d | 172 | 11 | 552 ± 37 |

| 23e | 97 | 8 | 1400 ± 13 |

Antidiabetic Research and GPR119 Agonism

G protein-coupled receptor 119 (GPR119) has emerged as a significant target for the treatment of type 2 diabetes mellitus due to its role in glucose homeostasis. nih.govnih.gov GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells, and its activation leads to glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.gove-dmj.org

The pyrimidine scaffold is a key structural element in the design of potent and orally active GPR119 agonists. nih.gov For example, the development of MK-8282, a GPR119 agonist, incorporated a fluoro-pyrimidine moiety to achieve high potency and efficacy. nih.gov This compound demonstrated significant improvement in glucose tolerance in animal models. nih.gov The research into pyrimidine-based GPR119 agonists represents a promising avenue for developing new therapies for type 2 diabetes. nih.govlookchem.com

Neuroprotective Investigations

Emerging research has begun to uncover the neuroprotective potential of pyrimidine derivatives. These compounds are being investigated for their ability to treat neurodegenerative diseases by mitigating neuroinflammation and neuronal cell death (apoptosis). nih.gov

The mechanism of neuroprotection is often linked to the anti-inflammatory properties of the pyrimidine core, particularly the inhibition of microglial activation. nih.gov For instance, certain triazole-pyrimidine hybrids have been shown to block the NF-κB signaling pathway in microglia, a key process in neuroinflammation. nih.gov Furthermore, other pyrimidine derivatives have shown the ability to reduce α-synuclein aggregation, a pathological hallmark of Parkinson's disease, and have demonstrated protective effects in animal models of the disease. evitachem.com These findings suggest that compounds based on the this compound structure could be valuable leads in the development of treatments for a range of neurodegenerative disorders. researchgate.net

Central Nervous System (CNS) Activity and Receptor Modulation (e.g., 5-HT2B Antagonism)

The pyrimidine scaffold is a core structure in many biologically active molecules, and its derivatives are known to possess a wide range of therapeutic properties, including activity within the central nervous system (CNS). google.comsemanticscholar.org Compounds incorporating the pyrimidine ring have been investigated for roles as CNS depressants, anticonvulsants, and antidepressants. google.comsemanticscholar.org

While the pyrimidine class of molecules is associated with CNS activity, specific research detailing the direct CNS effects of this compound is not extensively available in the reviewed literature. However, the activity of structurally related pyrimidine derivatives provides insight into potential areas of investigation. For instance, the agricultural fungicide fenarimol, a pyrimidine-methanol derivative, was found to inhibit aromatase activity within the CNS of male rats during neonatal development. nih.gov

Furthermore, certain aryl pyrimidine derivatives have been identified as antagonists of the serotonin (B10506) 5-HT2B receptor. google.comgoogle.com Serotonin receptors, including the 5-HT2B subtype, are implicated in various physiological and pathological processes, and their modulation represents a therapeutic target for conditions like migraine. google.com A notable example is the naphthylpyrimidine derivative, RS-127445, which demonstrates high affinity and selectivity for the 5-HT2B receptor, acting as a potent antagonist. nih.gov Research has shown that such antagonists can block serotonin-evoked physiological responses in tissue studies. nih.gov A patent for aryl pyrimidine derivatives highlights their potential utility in treating diseases where blockade of 5-HT2B receptors is beneficial. google.com Although these findings relate to the broader class of aryl pyrimidines, they underscore the potential for pyrimidine-based compounds to interact with significant CNS targets like the 5-HT2B receptor.

Investigation of Drug Resistance Mechanisms in Biological Systems

The development of resistance to therapeutic agents is a significant challenge in medicine. Microorganisms and cancer cells can employ several strategies to evade the effects of drugs. The primary mechanisms include the active efflux of drugs out of the cell, alteration of the drug's molecular target, and the modification of metabolic pathways to bypass the drug's inhibitory action. researchgate.netnih.govresearchgate.net

Efflux Pump Modulation Studies

Efflux pumps are transport proteins located in the cell membrane that actively extrude a wide variety of substrates, including antibiotics and chemotherapeutic agents, from the cell's interior. nih.govfrontiersin.org This action reduces the intracellular concentration of the drug, preventing it from reaching its target and thereby conferring resistance. frontiersin.org Efflux pumps are a major mechanism of drug resistance in bacteria, fungi, and cancer cells. researchgate.netfrontiersin.org

Specific studies investigating the interaction of this compound with efflux pumps have not been identified in the reviewed literature. However, research on structurally similar simple monocyclic pyrimidine analogs provides valuable insights. One study investigated a series of pyrimidine analogs as microtubule targeting agents and tested their efficacy against cell lines that overexpress P-glycoprotein (Pgp), a well-known ATP-dependent efflux pump. nih.gov The findings indicated that these pyrimidine compounds were able to overcome the resistance conferred by the Pgp efflux pump, maintaining their activity in the resistant cell lines. nih.gov

Table 1: Activity of Monocyclic Pyrimidine Analogs in Parental and Pgp-Expressing Resistant Cell Lines

| Compound | Structure | Cell Line | IC₅₀ (nM) |

| Compound A | 5-chloro-N4,2-dimethyl-N6-(4-methoxyphenyl)pyrimidine-4,6-diamine | Parental | 71.3 |

| Pgp-expressing | 80.4 | ||

| Compound B | N4-ethyl-5-methoxy-N6-(4-methoxyphenyl)-2-methylpyrimidine-4,6-diamine | Parental | 114 |

| Pgp-expressing | 132 | ||

| Compound C | N4-(4-methoxy-3-methylphenyl)-N6,2,5-trimethylpyrimidine-4,6-diamine | Parental | 104 |

| Pgp-expressing | 121 | ||

| This table is generated based on data for related pyrimidine compounds from a study on microtubule targeting agents and is intended for illustrative purposes, as specific data for this compound was not available. nih.gov |

This ability to evade efflux pump-mediated resistance suggests that certain structural features of pyrimidines may allow them to be poor substrates for these transporters, a characteristic that is highly desirable in the development of new therapeutic agents.

Target Site Alteration Mechanisms

One of the most common mechanisms of acquired drug resistance involves the modification of the drug's specific molecular target. nih.govnih.gov These alterations, often arising from spontaneous genetic mutations, prevent or reduce the binding affinity of the drug to its target, rendering the compound ineffective. nih.gov

This mechanism is prevalent in resistance to various classes of drugs. For example:

Antifungal Azoles: Resistance can emerge through mutations in the ERG11 gene, which encodes the target enzyme lanosterol (B1674476) C14α-demethylase. These mutations prevent the azole drug from effectively binding to the enzyme. researchgate.net

β-Lactam Antibiotics: Bacteria can develop resistance by modifying the structure of penicillin-binding proteins (PBPs), which are the primary targets of β-lactam antibiotics. nih.gov

Aminoglycoside Antibiotics: Alterations in the 30S ribosomal subunit can lead to resistance by preventing these drugs from binding and inhibiting protein synthesis. nih.gov

While this is a well-documented resistance strategy, no studies were found that specifically describe the development of resistance to this compound via target site alteration. The investigation of potential target modification would be a critical step in understanding the long-term efficacy and potential resistance profile of this compound.

Alterations in Metabolic Pathways

Organisms can develop drug resistance by adapting their metabolic processes to circumvent the inhibitory action of a compound. researchgate.netresearchgate.net This can involve the activation of a bypass pathway that compensates for the function of the inhibited pathway or the degradation of the drug into inactive metabolites. researchgate.net

A classic example of this mechanism is seen in resistance to azole antifungals. Exposure to these drugs can lead to the development of metabolic bypass pathways that mitigate the effects of ergosterol (B1671047) depletion in the fungal membrane. researchgate.net In cancer therapy, targeting the altered metabolic pathways of tumor cells is a recognized strategy to selectively inhibit their growth. oncotarget.com Research has shown that cancer cells may exhibit upregulated expression of enzymes like pyruvate (B1213749) dehydrogenase kinase (PDK), which contributes to the Warburg effect and has been correlated with drug resistance. oncotarget.com Furthermore, metabolomic studies have identified specific metabolic pathways, such as "antifolate resistance," that are altered during biological processes like tissue regeneration, highlighting the dynamic nature of cellular metabolism in response to stress or stimuli. nih.gov

Currently, there is no specific information available from the searched literature regarding resistance to this compound developing through the alteration of metabolic pathways. Future research employing metabolomic approaches could elucidate whether cells adapt their metabolic networks in response to this compound, potentially revealing novel resistance mechanisms or therapeutic vulnerabilities.

Computational Chemistry and in Silico Studies

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of potential drug candidates and estimating their binding affinity. For 4-Chloro-5-ethylpyrimidine, molecular docking studies can elucidate its potential as an inhibitor for various enzymes where pyrimidine (B1678525) derivatives are known to be active, such as kinases, dihydrofolate reductase, or cyclooxygenase (COX) enzymes. innovareacademics.innih.gov

In a typical molecular docking study, the three-dimensional structure of this compound would be docked into the active site of a selected protein target. For instance, given the known role of pyrimidine derivatives as kinase inhibitors, one could investigate its interaction with the ATP-binding site of a protein like Focal Adhesion Kinase (FAK) or Janus Kinase 3 (JAK3). bohrium.comrsc.org The docking simulation would predict the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site. jlu.edu.cn

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy (kcal/mol) | -7.5 | Cys502 | Hydrogen Bond (with N1 of pyrimidine) |

| Inhibition Constant (Ki, µM) | 2.5 | Leu428, Val483 | Hydrophobic (with ethyl group) |

| RMSD (Å) | 1.8 | Ile553 | Hydrophobic (with pyrimidine ring) |

Note: The data in this table is illustrative and based on typical values reported for similar pyrimidine-based kinase inhibitors. rsc.orgjlu.edu.cn The interacting residues are examples from known kinase inhibitor complexes.

Quantum Chemical Calculations for Reactivity and Electronic Structure Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of a molecule. arabjchem.org For this compound, these calculations can provide insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting character. The HOMO-LUMO energy gap is a key indicator of chemical stability. physchemres.org A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the electronegative nitrogen and chlorine atoms would be expected to be regions of negative potential, while the hydrogen atoms of the ethyl group and the pyrimidine ring would show positive potential. These calculations are foundational for understanding the molecule's behavior in chemical reactions and biological systems. physchemres.org

Table 2: Calculated Quantum Chemical Parameters for this compound (Illustrative)

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.258 | -7.02 |

| LUMO Energy | -0.045 | -1.22 |

| HOMO-LUMO Gap | 0.213 | 5.80 |

| Dipole Moment | 2.15 D | - |

Note: These values are hypothetical and are representative of typical DFT (B3LYP/6-31G) calculations for similar substituted pyrimidines. researchgate.net*

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. Following molecular docking, an MD simulation can be performed on the this compound-protein complex to assess its stability and to observe the conformational changes that may occur upon binding. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. taylorandfrancis.com For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific biological target.

To build a QSAR model, a dataset of pyrimidine derivatives with known biological activities is required. Various molecular descriptors, such as physicochemical properties (e.g., logP, molar refractivity), electronic parameters, and topological indices, are calculated for each compound. taylorandfrancis.comdergipark.org.tr Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to develop a mathematical equation that relates these descriptors to the observed activity. bohrium.com

For thieno-pyrimidine derivatives, 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been successfully developed to identify key structural features for inhibitory activity. mdpi.com Such models can guide the design of new, more potent analogs of this compound by suggesting modifications that are likely to enhance activity. innovareacademics.inresearchgate.net

Table 3: Example of Descriptors Used in a QSAR Model for Pyrimidine Derivatives

| Descriptor Type | Example Descriptor | Contribution to Activity |

| Electronic | Dipole Moment | Influences polar interactions with the target. |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. |

| Hydrophobic | LogP | Describes the lipophilicity and membrane permeability. |

| Topological | Wiener Index | Encodes information about molecular branching. |

Note: This table provides examples of descriptor types commonly used in QSAR studies of heterocyclic compounds. taylorandfrancis.com

Virtual Screening Approaches for Novel Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov A library of compounds can be screened against a specific protein target using the structure of this compound as a starting point.

There are two main approaches to virtual screening: ligand-based and structure-based. In ligand-based virtual screening, a known active ligand is used as a template to search for other compounds with similar properties. In structure-based virtual screening, molecular docking is used to screen a large database of compounds against the three-dimensional structure of the target protein. sourceforge.io

A virtual screening campaign starting with a pyrimidine core similar to this compound could lead to the discovery of novel inhibitors for a variety of targets. nih.govresearchgate.net For example, a virtual screening of pyrimidine-quinoline hybrids led to the identification of enhanced lactate (B86563) dehydrogenase (LDH) inhibitors. The results of virtual screening are typically a smaller, more manageable set of "hit" compounds that can then be prioritized for experimental testing.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopy is fundamental to the structural elucidation of 4-Chloro-5-ethylpyrimidine, with each technique offering unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of the molecule. In ¹H NMR spectroscopy, the ethyl group at the C5 position would produce a characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂). The chemical shifts of the two protons on the pyrimidine (B1678525) ring would appear in the aromatic region, with their exact positions influenced by the electronic effects of the chloro and ethyl substituents. In ¹³C NMR, distinct signals would correspond to the two carbons of the ethyl group and the four carbons of the pyrimidine ring. The carbon atom bonded to the chlorine (C4) would be significantly deshielded, appearing at a downfield chemical shift .

Mass Spectrometry (MS) serves to confirm the molecular weight and can reveal structural information through fragmentation patterns. Using techniques like electron impact ionization (EI) or chemical ionization (CI), the molecular ion peak [M]⁺ for this compound (C₆H₇ClN₂) would be observed publish.csiro.au. The isotopic pattern of this peak, showing a characteristic ~3:1 ratio for [M]⁺ and [M+2]⁺, would confirm the presence of a single chlorine atom. Common fragmentation pathways would likely involve the loss of the ethyl group or the chlorine atom.

Infrared (IR) Spectroscopy is used to identify the functional groups and characteristic vibrations of the molecule. The IR spectrum of this compound would show absorption bands corresponding to C-H stretching from the ethyl group and the aromatic ring. Key vibrations include C=N and C=C stretching from the pyrimidine ring, typically observed in the 1500–1600 cm⁻¹ region . A distinct band corresponding to the C-Cl stretching vibration would be expected in the lower frequency region of the spectrum, generally between 550 and 650 cm⁻¹ . Studies on related chloropyrimidines confirm that IR and Raman spectroscopy are effective for analyzing vibrational modes researchgate.nettandfonline.com.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Observation |

|---|---|---|

| ¹H NMR | Pyrimidine-H | Singlets in the aromatic region (δ ~8.0–9.0 ppm) |

| -CH₂- (ethyl) | Quartet | |

| -CH₃ (ethyl) | Triplet | |

| ¹³C NMR | Pyrimidine-C | Signals in aromatic region, with C4 deshielded due to chlorine |

| Ethyl-C | Two distinct signals in the aliphatic region | |

| Mass Spec. | Molecular Ion Peak [M]⁺ | Isotopic cluster confirming presence of one chlorine atom |

| Fragmentation | Loss of ethyl group (-C₂H₅) or chlorine atom (-Cl) | |

| IR Spec. | C=N / C=C Stretch | ~1500–1600 cm⁻¹ |

| C-Cl Stretch | ~550–650 cm⁻¹ |

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from reaction byproducts or isomers.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of pyrimidine derivatives. Reverse-phase (RP) HPLC is particularly effective. bibliomed.org A typical RP-HPLC method would utilize a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as potassium dihydrogen phosphate (B84403) or water with an additive like trifluoroacetic acid (TFA). bibliomed.orgrsc.org Detection is commonly performed using a UV detector, often at a wavelength around 254 nm where the pyrimidine ring exhibits strong absorbance. bibliomed.org This technique is capable of separating closely related impurities and can be used to quantify the purity of this compound, which is often required to be high for synthetic applications. For related isomers, purities of greater than 95% are routinely confirmed by HPLC. chemimpex.com The separation of isomers, which can be a significant challenge in the synthesis of substituted pyrimidines, often necessitates preparative HPLC. google.com

Gas Chromatography (GC) , frequently coupled with Mass Spectrometry (GC-MS), is another powerful technique for analysis. GC is suitable for volatile and thermally stable compounds like chloropyrimidines. The method separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The subsequent detection by MS allows for both quantification and structural identification of the eluting compounds. publish.csiro.au GC-MS has been successfully applied to the analysis of complex pyrimidine derivatives in various matrices. nih.gov The composition of pyrimidine fractions during purification can be identified using gas chromatography analysis. oregonstate.edu

Table 2: Typical Chromatographic Methods for Chloropyrimidine Analysis

| Technique | Column Type | Typical Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC / UPLC | Reverse Phase (C8, C18) | Acetonitrile / Water (with TFA or buffer) | UV (e.g., 254 nm), PDA, MS | Purity assessment, impurity profiling, separation of isomers. bibliomed.orgrsc.org |

| GC | Capillary (e.g., DB-5, HP-1) | Inert gas (e.g., Helium, Nitrogen) | FID, MS | Purity analysis, separation of volatile components. nih.gov |

Crystallographic Analysis for Solid-State Structural Characterization

While specific crystallographic data for this compound is not publicly documented, analysis of closely related structures provides significant insight into its expected solid-state characteristics. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

For analogous compounds like 4,6-dichloro-5-methylpyrimidine (B15144), the pyrimidine ring is found to be essentially planar. researchgate.net Crystal structure analyses of various substituted chloropyrimidines frequently show them crystallizing in monoclinic space groups such as P2₁/n or P2₁/c. researchgate.netresearchgate.net For instance, the crystal structure of 4,6-dichloro-5-methylpyrimidine belongs to the monoclinic, P2₁/n space group. researchgate.net

Table 3: Crystallographic Data for the Related Compound 4,6-dichloro-5-methylpyrimidine

| Parameter | Value researchgate.net |

|---|---|

| Chemical Formula | C₅H₄Cl₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.463 (5) |

| b (Å) | 7.827 (5) |

| c (Å) | 11.790 (5) |

| β (°) | 93.233 (5) |

| Volume (ų) | 687.6 (7) |

| Z | 4 |

Future Perspectives and Emerging Research Areas

Development of Novel Derivatization Strategies and Synthetic Routes

The advancement of synthetic methodologies is crucial for unlocking the full potential of the 4-Chloro-5-ethylpyrimidine core. While traditional methods have proven effective, emerging research focuses on developing more efficient, sustainable, and diverse synthetic routes.

One area of intense focus is the application of modern coupling reactions to the this compound scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed to introduce various arylboronic acids at the 4-position of the pyrimidine (B1678525) ring, leading to a diverse library of derivatives. biomedpharmajournal.orgresearchgate.net Future work will likely explore a broader range of coupling partners and catalytic systems to further expand the accessible chemical space.

Another promising direction is the development of one-pot, multi-component reactions (MCRs). A ZnCl2-catalyzed three-component coupling reaction has been reported for the synthesis of 4,5-disubstituted pyrimidine analogs in a single step, offering a streamlined approach to complex molecules. rsc.org The adaptation of such MCRs to incorporate this compound or its precursors could significantly enhance synthetic efficiency.

Furthermore, research into C-H activation presents a novel frontier for the derivatization of the pyrimidine ring. This strategy would allow for the direct functionalization of the carbon-hydrogen bonds on the pyrimidine core or the ethyl substituent, bypassing the need for pre-functionalized starting materials and offering a more atom-economical approach to novel derivatives.

The synthesis of 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs has been a key step in creating 5,6-dihydropyrrolo[2,3-d]pyrimidines, highlighting the importance of the ethyl group as a handle for further cyclization reactions. rsc.org Future derivatization strategies will likely continue to exploit the reactivity of both the chloro and ethyl groups to construct complex heterocyclic systems. A Chinese patent has described a two-step process for preparing 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine involving cyclization and chlorination, which optimized safety and yield by using potassium tert-butoxide instead of more hazardous reagents.

| Synthetic Strategy | Description | Potential Advancement for this compound |

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki-Miyaura to form C-C bonds. biomedpharmajournal.orgresearchgate.net | Broader scope of coupling partners (e.g., organosilanes, organoboranes) and more efficient catalysts. |

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step. rsc.org | Development of novel MCRs specifically designed for the this compound scaffold to rapidly generate diverse libraries. |

| C-H Activation | Direct functionalization of C-H bonds. | Greener and more direct routes to novel derivatives by functionalizing the pyrimidine ring or the ethyl group. |

| Cascade Reactions | A series of intramolecular reactions initiated by a single event. | Efficient construction of complex fused heterocyclic systems starting from this compound. |

Exploration of Undiscovered Therapeutic Targets

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs. nih.govgoogle.com Derivatives of this compound are anticipated to interact with a wide array of biological targets, and future research will focus on identifying and validating these interactions to address unmet medical needs.

The structural versatility of pyrimidine derivatives makes them prime candidates for targeting protein-protein interactions (PPIs), which are often considered "undruggable." Novel, three-dimensionally complex polyheterocycles derived from pyrimidine scaffolds are being developed to modulate these challenging targets.

Emerging research indicates that pyrimidine derivatives hold promise in several therapeutic areas:

Neurodegenerative Diseases: Substituted pyrimidines are being investigated as multi-targeted agents for Alzheimer's disease, with activities against cholinesterases, Aβ-aggregation, and β-secretase. guidechem.com

Antiviral Applications: The pyrimidine core is a key component of many antiviral drugs. High-throughput screening has identified pyrimidine biosynthesis inhibitors as potent stimulators of the innate antiviral response, opening new avenues for broad-spectrum antiviral therapies. nih.gov

Anticancer Therapy: Pyrimidine derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases. vt.edu Future research will likely focus on identifying novel kinase targets and developing more selective inhibitors based on the this compound scaffold.

Anti-inflammatory Agents: Pyrrolo[2,3-d]pyrimidine analogs derived from chloropyrimidines have shown significant inhibition of COX-2 activity, suggesting their potential as anti-inflammatory drugs. rsc.orgresearchgate.net

| Therapeutic Area | Potential Undiscovered Targets | Research Focus |

| Oncology | Novel protein kinases, Protein-protein interactions (e.g., KRAS) | Development of selective inhibitors and modulators. vt.edu |

| Neurology | β-secretase (BACE1), Tau protein aggregates | Multi-target ligands for complex diseases like Alzheimer's. guidechem.com |

| Infectious Diseases | Viral polymerases, Host-pathogen interaction proteins | Broad-spectrum antiviral agents and novel antibacterial compounds. biomedpharmajournal.orgnih.gov |

| Inflammation & Immunology | Novel cytokines and their receptors, Intracellular signaling pathways | Selective modulators of the immune response with fewer side effects. rsc.orgresearchgate.net |

Integration with High-Throughput Screening in Modern Drug Discovery Pipelines

High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid testing of large compound libraries against specific biological targets. semanticscholar.org The integration of this compound-based libraries into HTS campaigns is a key strategy for identifying novel hit compounds.

The development of DNA-encoded libraries (DELs) has revolutionized HTS by allowing for the screening of billions of compounds simultaneously. nih.gov Pyrimidine-focused DELs are being designed and synthesized to explore vast chemical spaces and identify high-affinity ligands for various therapeutic targets. nih.gov A preliminary screening of such a library against BRD4 has already identified compounds with nanomolar inhibitory activity. nih.gov

Future efforts will likely focus on:

Designing more diverse pyrimidine-based libraries: Incorporating a wider range of substituents and stereochemical complexity will increase the chances of finding hits against novel targets.

Developing more sophisticated screening assays: Phenotypic screening, which assesses the effect of a compound on cellular function, is gaining prominence. nih.gov HTS assays based on cellular models of disease will provide more physiologically relevant data.

Utilizing computational methods: In silico screening and molecular modeling can be used to pre-select compounds for HTS, enriching the library with molecules that are more likely to be active and reducing the cost and time of screening.

| Screening Technology | Application to this compound | Future Directions |

| High-Throughput Screening (HTS) | Rapidly screen large libraries of derivatives against biological targets. semanticscholar.org | Miniaturization of assays and use of more complex cellular models. |

| DNA-Encoded Library Technology (DELT) | Synthesize and screen massive libraries of pyrimidine derivatives. nih.gov | Design of libraries with greater structural diversity and drug-like properties. |

| Fragment-Based Screening | Identify small, low-affinity fragments that bind to a target, which can then be optimized into more potent leads. | Use of this compound as a core fragment for library design. |

| Virtual Screening | Computationally screen virtual libraries of pyrimidine derivatives to prioritize compounds for synthesis and biological testing. | Integration of machine learning and AI to improve prediction accuracy. |

Biotechnological Applications of this compound Scaffolds

Beyond pharmaceuticals, the unique electronic and structural properties of this compound and its derivatives make them attractive for a range of biotechnological applications.

The electron-deficient nature of the pyrimidine ring makes it a suitable building block for organic light-emitting devices (OLEDs). Pyrimidine-based materials have been used as phosphorescent emitters, fluorescent emitters, and electron-transporting materials in OLEDs. Future research could explore the use of this compound derivatives to tune the photophysical properties of these materials for enhanced performance.

The pyrimidine scaffold can also be functionalized to create fluorescent probes for biological imaging. These probes can be designed to selectively bind to specific biomolecules or to be sensitive to changes in the cellular environment, providing valuable tools for studying biological processes.

In the field of materials science, the ability of the pyrimidine ring to coordinate with metal ions could be exploited to create novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or sensory properties. The derivatization of cotton fabric with chloropyrimidine compounds has been explored to improve properties like pilling tendency and reduce microbial degradation. researchgate.net

| Application Area | Role of this compound Scaffold | Potential Innovations |

| Organic Electronics | As a building block for electron-transporting materials and emitters in OLEDs. | Development of novel materials with improved efficiency, stability, and color purity. |

| Bioprobes and Sensors | As a core structure for fluorescent probes for imaging and sensing. | Design of probes with enhanced brightness, photostability, and target specificity. |

| Materials Science | As a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. | Creation of materials with tailored porosity, catalytic activity, or sensory capabilities. |

| Agrochemicals | As a key intermediate in the synthesis of fungicides and other pesticides. mdpi.com | Development of more potent and selective agrochemicals with improved environmental profiles. |

Research into Environmental Fate and Degradation Pathways

As the use of this compound and its derivatives in pharmaceuticals and agrochemicals expands, understanding their environmental fate and degradation pathways becomes increasingly important. Research in this area is crucial for assessing the potential environmental impact of these compounds and for developing strategies to mitigate any adverse effects.

The environmental persistence and mobility of chloropyrimidines are influenced by factors such as their water solubility and potential for leaching into groundwater. Studies on the degradation of related compounds can provide insights into the likely fate of this compound.

Abiotic Degradation: Photodegradation is a significant abiotic transformation process for many organic compounds in the aquatic environment. researchgate.net The photochemistry of 2-chloropyrimidine (B141910) has been investigated, revealing the formation of products such as 2-hydroxypyrimidine (B189755) and 2-chloro-4,2'-bipyrimidine. kwrwater.nl The photolytic degradation of 2-chloropyridine (B119429) has also been studied, with the identification of several intermediate products. researchgate.netnih.gov Future research should focus on the specific photodegradation pathways of this compound under various environmental conditions.